2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Overview
Description
2-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one, or simply 2-Chloro-1-propanone, is an important organic compound used in a variety of laboratory and industrial applications. It is a colorless, volatile liquid that is miscible with most organic solvents and has a boiling point of 109°C. It is an important intermediate in the manufacture of pharmaceuticals, dyes, and other specialty chemicals. In addition, 2-Chloro-1-propanone has been used in the synthesis of a number of biologically active compounds, including antibiotics and antifungal agents.
Scientific Research Applications
Synthesis and Structural Diversity
Pyrrole derivatives have been used as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries of compounds. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, was utilized in various alkylation and ring closure reactions to produce a wide array of compounds, including dithiocarbamates, thioethers, and various NH-azoles. These compounds are of interest due to their structural diversity and potential applications in drug discovery and development (Roman, 2013).
Synthesis and Anticonvulsant Properties
Novel 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives were synthesized and evaluated for their anticonvulsant properties. The research highlighted the significance of substituents at specific positions of the polycyclic system in determining the anticonvulsant efficacy of these compounds. Such studies are crucial for the development of new therapeutic agents for epilepsy and related neurological conditions (Chimirri et al., 2001).
Antimicrobial Activity
Research on pyrrole derivatives also extends to their antimicrobial properties. A series of substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds were synthesized and screened for their in vitro antibacterial activity. Such studies contribute to the identification of new antimicrobial agents that could be effective against resistant strains of bacteria (Kumar et al., 2017).
Chemical Properties and Interaction Studies
The chemical properties and interactions of pyrrole derivatives have also been a focus of research. For instance, the crystal structure and Hirshfeld surface analysis of a specific pyrrole derivative provided insights into its potential as an anti-MRSA candidate. This kind of structural analysis is pivotal for understanding the intermolecular interactions that contribute to the compound's biological activity (Ismail et al., 2023).
properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-8(12)10(15)13-5-9-3-2-4-11(9,6-13)7-14/h8-9,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDOZMRJDMUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCC2(C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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